molecular formula C9H6N2OS2 B2782926 (Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one CAS No. 1401235-28-6

(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one

Cat. No.: B2782926
CAS No.: 1401235-28-6
M. Wt: 222.28
InChI Key: HXLZPTSNMQTDAN-DAXSKMNVSA-N
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Description

(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one is a heterocyclic compound that features a thiazolidinone core with a pyridinylmethylene substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one typically involves the condensation of 3-pyridinecarboxaldehyde with 4-thioxothiazolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(pyridin-2-ylmethylene)-4-thioxothiazolidin-2-one
  • (Z)-5-(pyridin-4-ylmethylene)-4-thioxothiazolidin-2-one
  • (Z)-5-(quinolin-3-ylmethylene)-4-thioxothiazolidin-2-one

Uniqueness

(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridinylmethylene group can affect the compound’s ability to interact with molecular targets, leading to differences in its pharmacological properties compared to similar compounds .

Properties

IUPAC Name

(5Z)-5-(pyridin-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-9-11-8(13)7(14-9)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZPTSNMQTDAN-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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